

Spectroscopic Blueprint of Carazostatin: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Carazostatin

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Carazostatin**, a naturally occurring carbazole alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a conceptual workflow for the spectroscopic analysis of such natural products.

Introduction to Carazostatin

Carazostatin is a microbial alkaloid isolated from *Streptomyces* species, known for its potential biological activities. The structural elucidation of this complex molecule relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry. This guide serves as a detailed reference for the characteristic spectral data of **Carazostatin**, facilitating its identification and characterization in research and development settings.

Spectroscopic Data of Carazostatin

The following tables summarize the key ^1H and ^{13}C NMR and mass spectrometry data for **Carazostatin**, as reported in the literature following its total synthesis.

^1H NMR Spectroscopic Data

Table 1: ^1H NMR (Proton Nuclear Magnetic Resonance) Data for **Carazostatin**.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.85	d	8.0
H-5	7.18	d	8.0
H-6	7.30	t	8.0
H-7	7.08	t	8.0
H-8	7.95	d	8.0
1-CH ₃	2.40	s	-
3-OH	5.01	s	-
6'-CH ₂	2.80	t	7.5
(CH ₂) ₅	1.30-1.75	m	-
12'-CH ₃	0.88	t	7.0
NH	8.50	br s	-

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for **Carazostatin**.

Carbon	Chemical Shift (δ , ppm)
C-1	118.5
C-2	125.4
C-3	145.0
C-4	119.5
C-4a	123.8
C-4b	121.0
C-5	119.0
C-6	124.5
C-7	110.5
C-8	120.0
C-8a	139.0
C-9a	136.5
1-CH ₃	16.0
C-1'	30.0
C-2'	31.5
C-3'	29.0
C-4'	29.5
C-5'	22.5
C-6'	14.0

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Carazostatin**.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	296.2014	296.2011

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of NMR and mass spectrometry data for carbazole alkaloids like **Carazostatin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Carazostatin** sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Pulse Program: Standard single-pulse sequence (zg30).
- Acquisition Parameters:
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.

- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Acquisition Parameters:
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the purified **Carazostatin** sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

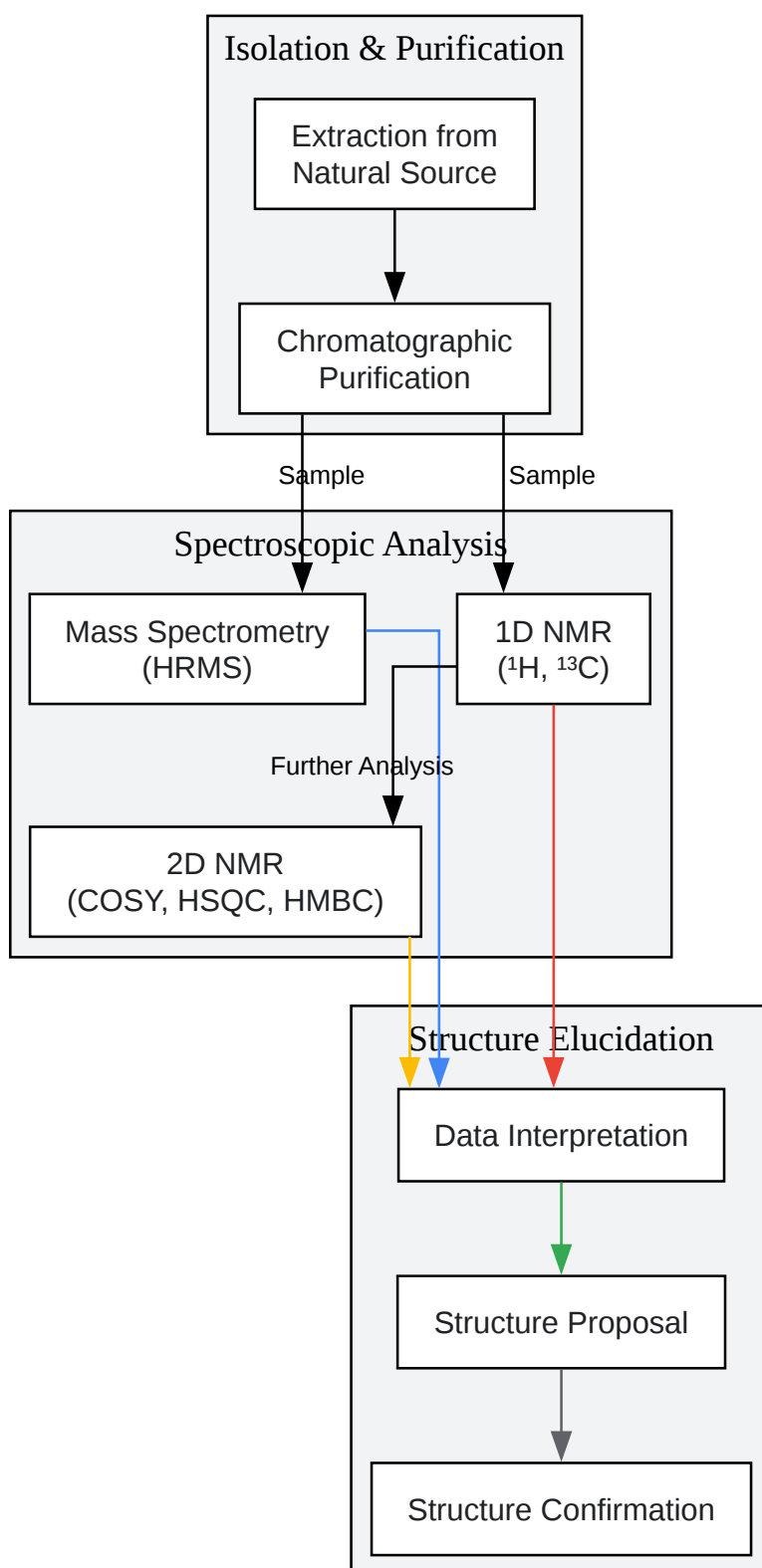
High-Resolution Mass Spectrometry (HRMS):

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for this class of compounds. Electron Ionization (EI) can also be employed.
- ESI Parameters:

- Capillary Voltage: 3.5-4.5 kV.
- Nebulizer Gas (N₂): 1-2 Bar.
- Drying Gas (N₂): 6-8 L/min at 180-200 °C.
- Mass Analysis: Acquire spectra in the m/z range of 100-1000.
- Data Processing: Process the raw data to obtain the accurate mass of the molecular ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Carazostatin**.



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Caption: General workflow for the spectroscopic analysis of a natural product.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of **Carazostatin**. Researchers are encouraged to consult the primary literature for more specific details regarding the synthesis and characterization of this and related compounds.

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